![molecular formula C16H13FN2O3 B3017145 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-33-7](/img/structure/B3017145.png)

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

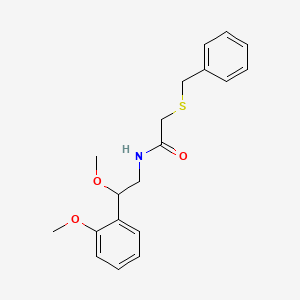

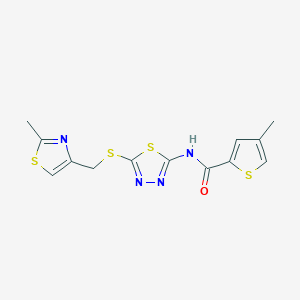

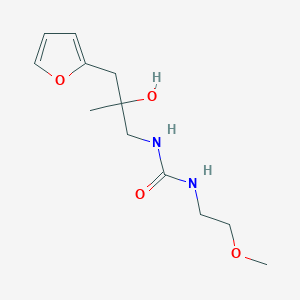

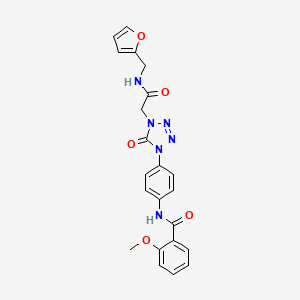

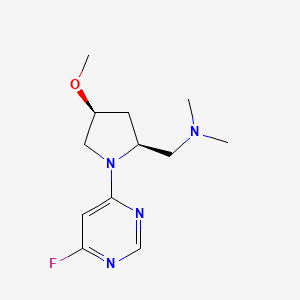

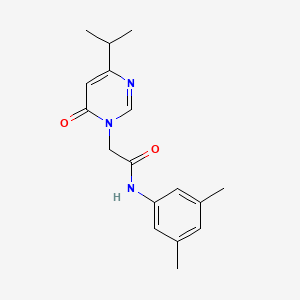

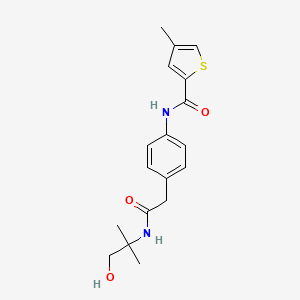

The compound 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that incorporates several pharmacophoric elements which are significant in medicinal chemistry. The presence of a fluorine atom and the oxazepine ring system are particularly noteworthy as they are commonly found in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed to afford cyclic amines with chiral tetrasubstituted C–F stereocenters . This reaction, catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, achieved excellent yields and selectivities, suggesting a potential pathway for the synthesis of similar compounds .

Molecular Structure Analysis

Structural investigations of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, have highlighted the importance of hydrogen bonding in determining the crystal packing and stability of these molecules . Such analyses are crucial for understanding the molecular structure and potential interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar fluorinated benzamides has been studied, with reactions such as the microwave-assisted Fries rearrangement being employed to synthesize related compounds . These studies provide insights into the types of chemical transformations that the compound may undergo, which is essential for its further functionalization and application in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The synthesis and anticancer activities of various substituted-fluoro-benzamides have been reported, indicating that these compounds can exhibit significant biological activity, which may also be expected for this compound .

Wissenschaftliche Forschungsanwendungen

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, showing the importance of fluorine-containing compounds and oxazepine scaffolds in medicinal chemistry. This method affords cyclic amines with chiral C–F stereocenters, demonstrating high yields and enantioselectivity, which is crucial for pharmaceutical applications (Li, Lin, & Du, 2019).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized through modifications of Jacobsen cyclization, showed potent cytotoxicity in vitro against certain human breast cell lines, highlighting the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Synthesis and Structural Characterization

The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including various substituted fluorobenzoic acids, emphasizes the role of fluorine atoms in modifying the biological activity of compounds. These derivatives exhibited cytotoxic effects on specific breast cancer cell lines, indicating their potential in drug development (Kelly et al., 2007).

Heterocyclic Synthesis through Nucleophilic Substitution

The synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using novel β,β-difluoroenamides showcases the unique electrophilic reactivity conferred by fluorine atoms. This work underlines the significance of fluorinated compounds in developing new heterocyclic structures (Meiresonne et al., 2015).

Antifungal Activity

Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been found to possess significant antifungal activities. This research illustrates the potential of fluorine-containing compounds in addressing fungal infections and contributing to the development of new antifungal agents (Xu et al., 2007).

Wirkmechanismus

Mode of Action

Similar compounds have been known to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds have been reported to have good absorption, distribution, metabolism, and excretion (adme), low propensity for p-glycoprotein 1-mediated efflux, and good passive permeability .

Result of Action

Similar compounds have been known to cause changes in cellular processes, leading to various biological effects .

Action Environment

Similar compounds have been reported to be relatively stable and their potential to leach to groundwater is low .

Eigenschaften

IUPAC Name |

3-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDURGFNOLFYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)